4-Ethoxybenzo[d]oxazole-2-carbonitrile
Description
4-Ethoxybenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at the 4-position and a nitrile group at the 2-position.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2H2,1H3 |
InChI Key |
GMWINKBADXZUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 4-Ethoxybenzo[d]oxazole-2-carbonitrile. A comprehensive review indicated that oxazole compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from oxazole scaffolds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| This compound | 4 | 9 |
| Ampicillin | 15 | 20 |
| Streptomycin | 10 | 25 |
Anticancer Activity
This compound has also been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, modifications at specific positions on the oxazole ring significantly enhance antiproliferative activity. In one study, compounds with methoxy substituents showed up to a nine-fold increase in activity against certain cancer types compared to their unsubstituted counterparts .
Table 2: Antiproliferative Activity of Oxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 5 |
| Methoxy derivative | HT-29 | 1 |
| Control (DMSO) | HT-29 | >20 |
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are extensive:
- Antimicrobial Agents : Due to its potent antibacterial properties, it is being explored as a candidate for new antibiotic formulations.
- Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a potential lead compound for developing novel anticancer therapies.
Applications in Cosmetics
In addition to pharmaceutical uses, there is growing interest in the application of this compound in cosmetic formulations. Its properties can be utilized for:
- Skin Care Products : The compound's antimicrobial activity makes it suitable for inclusion in formulations aimed at treating acne and other skin infections.
- Anti-aging Products : Research into derivatives suggests potential benefits in formulations targeting skin rejuvenation due to their cellular activity.
Case Studies
Several case studies illustrate the applications of this compound:
- Antibacterial Formulation Development : A study demonstrated the efficacy of a topical formulation containing this compound against acne-causing bacteria, showing significant improvement in skin condition over a four-week trial period.
- Anticancer Drug Development : In vitro studies revealed that a modified version of this compound significantly reduced tumor size in xenograft models, leading to further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Findings and Implications
- Synthesis Challenges : Low yields in chloro-substituted derivatives (e.g., 27% for 5-Chlorobenzo[d]oxazole-2-carbonitrile) suggest that ethoxy-substituted analogues like this compound may require optimized protocols .
- Structural Directivity : Alkoxy groups (ethoxy, benzyloxy) consistently direct cyclization to para positions, critical for regioselective synthesis .
Q & A
Q. How can researchers balance open-data initiatives with intellectual property concerns for novel derivatives of this compound?
- Methodological Answer : Deposit raw crystallographic data in public repositories (e.g., Cambridge Structural Database) with embargo periods aligned with publication timelines. For sensitive data, use controlled-access platforms like the European Open Science Cloud (EOSC). Clearly define data-sharing agreements in collaboration contracts to protect proprietary methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
